
デスメチルエルロチニブアセテート
概要
説明
Desmethyl Erlotinib Acetate is a metabolite of Erlotinib, a well-known epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. Erlotinib is primarily used in the treatment of non-small cell lung cancer and pancreatic cancer. Desmethyl Erlotinib Acetate retains some of the pharmacological properties of its parent compound, making it a subject of interest in various scientific research fields .
科学的研究の応用
Desmethyl Erlotinib Acetate has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Erlotinib and its metabolites.
Biology: Studied for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for monitoring Erlotinib therapy.
作用機序
Mode of Action
Desmethyl Erlotinib Acetate inhibits the intracellular phosphorylation of tyrosine kinase associated with EGFR . It binds to the EGFR tyrosine kinase in a reversible fashion at the adenosine triphosphate (ATP) binding site of the receptor . This inhibition disrupts the EGFR-mediated signal transduction pathways, which play a role in the pathogenesis of various cancers .
Biochemical Pathways
The inhibition of EGFR by Desmethyl Erlotinib Acetate affects multiple biochemical pathways. EGFR has been implicated in several cancer-related signal transduction pathways, including cellular proliferation, adhesion, migration, neoangiogenesis, and apoptosis inhibition . By inhibiting EGFR, Desmethyl Erlotinib Acetate disrupts these pathways, leading to a decrease in cancer cell proliferation and survival .
Pharmacokinetics
The pharmacokinetics of Desmethyl Erlotinib Acetate involves its absorption, distribution, metabolism, and excretion (ADME). The concentration ranges of Erlotinib and Desmethyl Erlotinib in serum were 380–6510 and 66–558 ng mL−1, respectively, in patients under treatment . .
Result of Action
The molecular and cellular effects of Desmethyl Erlotinib Acetate’s action primarily involve the inhibition of cancer cell proliferation and survival. By inhibiting EGFR, it disrupts the signal transduction pathways that regulate these cellular processes . This leads to a decrease in the proliferation and survival of cancer cells, thereby exerting its antineoplastic effects .
Action Environment
The action, efficacy, and stability of Desmethyl Erlotinib Acetate can be influenced by various environmental factors. For instance, the presence of activating mutations in the EGFR gene can enhance the efficacy of EGFR inhibitors like Desmethyl Erlotinib Acetate . .
生化学分析
Biochemical Properties
Desmethyl Erlotinib Acetate interacts with EGFR, a type I receptor tyrosine kinase, which is involved in the regulation of cellular differentiation and proliferation . The compound binds to the ATP-binding site of the EGFR tyrosine kinase in a reversible fashion .
Cellular Effects
Desmethyl Erlotinib Acetate, like Erlotinib, has an impact on various types of cells and cellular processes. It influences cell function by inhibiting EGFR tyrosine kinase activity, which can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Desmethyl Erlotinib Acetate involves its binding to the ATP-binding site of the EGFR tyrosine kinase . This inhibits the receptor’s activity, affecting downstream signaling pathways and leading to changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and can be detected in serum samples from patients under treatment .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of Desmethyl Erlotinib Acetate in animal models. Studies on Erlotinib, the parent compound, have shown that its effects can vary with different dosages .
Metabolic Pathways
Desmethyl Erlotinib Acetate is metabolized primarily by CYP3A4, CYP3A5, and CYP1A1 . It may also interact with other enzymes or cofactors involved in its metabolic pathways.
Transport and Distribution
Erlotinib, the parent compound, is known to be transported and distributed within cells and tissues .
Subcellular Localization
Erlotinib, the parent compound, is known to bind to the EGFR tyrosine kinase, which is located in the cell membrane .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Desmethyl Erlotinib Acetate involves the demethylation of Erlotinib followed by acetylation. The demethylation process typically uses reagents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions. The acetylation step involves the use of acetic anhydride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of Desmethyl Erlotinib Acetate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound. High-performance liquid chromatography (HPLC) is often used to monitor the synthesis and purification processes .
化学反応の分析
Types of Reactions
Desmethyl Erlotinib Acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of Desmethyl Erlotinib Acetate, which can be further analyzed for their pharmacological properties .
類似化合物との比較
Similar Compounds
Gefitinib: Another EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.
Afatinib: An irreversible EGFR inhibitor with broader activity against multiple EGFR mutations.
Osimertinib: A third-generation EGFR inhibitor effective against T790M mutation-positive non-small cell lung cancer.
Uniqueness
Desmethyl Erlotinib Acetate is unique due to its specific metabolic origin from Erlotinib. It retains some pharmacological properties of Erlotinib while also exhibiting distinct metabolic and pharmacokinetic profiles. This makes it valuable for studying the metabolism and therapeutic monitoring of Erlotinib .
特性
IUPAC Name |
2-[4-(3-ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-4-17-6-5-7-18(12-17)26-23-19-13-21(31-11-10-29-16(2)27)22(30-9-8-28-3)14-20(19)24-15-25-23/h1,5-7,12-15H,8-11H2,2-3H3,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMVZQAPXNUGBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20581467 | |
| Record name | 2-{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}ethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20581467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183320-15-2 | |
| Record name | Ethanol, 2-[[4-[(3-ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinyl]oxy]-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183320-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}ethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20581467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
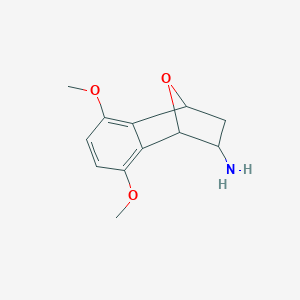

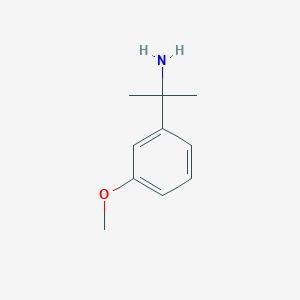
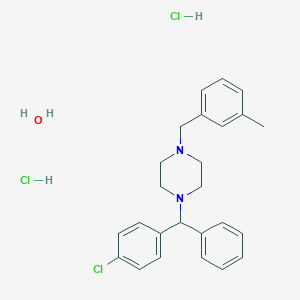

![Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid](/img/structure/B21622.png)

![3,6-Dioxa-8-azabicyclo[3.2.1]octan-4-one,1,5-dimethyl-(9CI)](/img/structure/B21627.png)
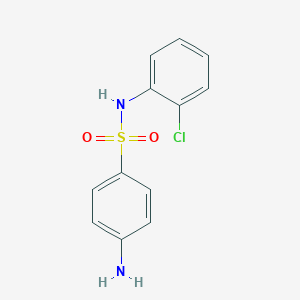
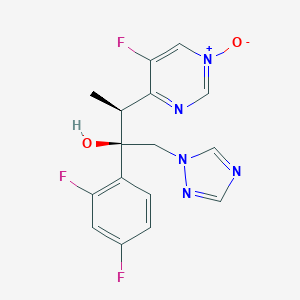
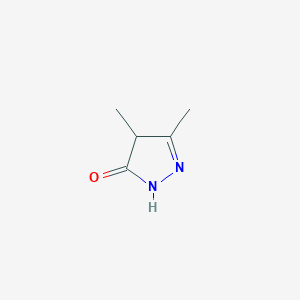
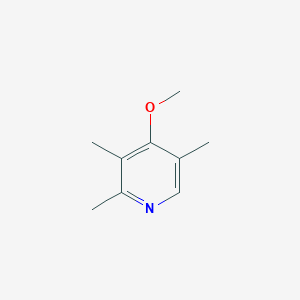
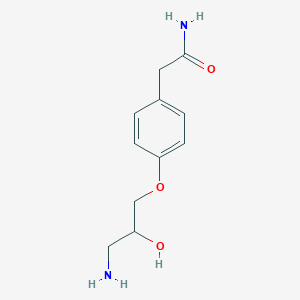
![3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B21650.png)
